Cas no 121426-07-1 (1,4-Piperazinediethanaminium,N1,N4-bis[(4-chlorophenyl)methyl]-N1,N1,N4,N4-tetraethyl-, bromide (1:2))
121426-07-1 structure
Product Name:1,4-Piperazinediethanaminium,N1,N4-bis[(4-chlorophenyl)methyl]-N1,N1,N4,N4-tetraethyl-, bromide (1:2)
Numero CAS:121426-07-1
MF:C30H48Br2Cl2N4
MW:695.442924499512
CID:180203
PubChem ID:60738
Update Time:2025-04-19
1,4-Piperazinediethanaminium,N1,N4-bis[(4-chlorophenyl)methyl]-N1,N1,N4,N4-tetraethyl-, bromide (1:2) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,4-Piperazinediethanaminium,N1,N4-bis[(4-chlorophenyl)methyl]-N1,N1,N4,N4-tetraethyl-, bromide (1:2)
- (4-chlorophenyl)methyl-[2-[4-[2-[(4-chlorophenyl)methyl-diethylazaniumyl]ethyl]piperazin-1-yl]ethyl]-diethylazanium,dibromide
- Ammonium, (1,4-piperazinediyldiethylene)bis((p-chlorobenzyl)diethyl-, dibromide
- N,N'-[Piperazine-1,4-diyldi(ethane-2,1-diyl)]bis{N-[(4-chlorophenyl)methyl]-N-ethylethan-1-aminium} dibromide
- DTXSID40923800
- 191 HC
- Di((p-chloro-chlorobenzylate)) de N-N bis (diethylaminoethyl)piperazine
- 121426-07-1
- Di((p-chloro-chlorobenzylate)) de N-N bis (diethylaminoethyl)piperazine [French]
- (1,4-Piperazinediyldiethylene)bis((p-chlorobenzyl)diethylammonium bromide)
-
- Inchi: 1S/C30H48Cl2N4.2BrH/c1-5-35(6-2,25-27-9-13-29(31)14-10-27)23-21-33-17-19-34(20-18-33)22-24-36(7-3,8-4)26-28-11-15-30(32)16-12-28;;/h9-16H,5-8,17-26H2,1-4H3;2*1H/q+2;;/p-2
- Chiave InChI: JUWMVMXSLBUVFO-UHFFFAOYSA-L
- Sorrisi: [Br-].[Br-].ClC1C=CC(=CC=1)C[N+](CC)(CC)CCN1CCN(CC1)CC[N+](CC)(CC)CC1C=CC(=CC=1)Cl
Proprietà calcolate
- Massa esatta: 643.7868
- Massa monoisotopica: 692.162
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 38
- Conta legami ruotabili: 14
- Complessità: 534
- Conteggio di unità legate in modo Covalent: 3
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 6.5A^2
Proprietà sperimentali
- Punto di ebollizione: °Cat760mmHg
- Punto di infiammabilità: °C
- PSA: 6.48
1,4-Piperazinediethanaminium,N1,N4-bis[(4-chlorophenyl)methyl]-N1,N1,N4,N4-tetraethyl-, bromide (1:2) Letteratura correlata
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
121426-07-1 (1,4-Piperazinediethanaminium,N1,N4-bis[(4-chlorophenyl)methyl]-N1,N1,N4,N4-tetraethyl-, bromide (1:2)) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso